molecular formula C11H14N2OS B1194500 5-Ethoxy-2-ethylmercaptobenzimidazole CAS No. 120764-43-4

5-Ethoxy-2-ethylmercaptobenzimidazole

Cat. No. B1194500
M. Wt: 222.31 g/mol
InChI Key: XFLUTXZJXVSDEZ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-ethylmercaptobenzimidazole is a chemical compound with the molecular formula C9H10N2OS .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5-Ethoxy-2-ethylmercaptobenzimidazole, has been studied . The process involves alkylation, acylation, Schiff base formation, and vilsmier-haack reaction (ring closure), resulting in good yield .


Molecular Structure Analysis

The molecular weight of 5-Ethoxy-2-ethylmercaptobenzimidazole is 194.25 . The molecular structure can be represented by the SMILES string CCOc1ccc2[nH]c(S)nc2c1 .


Physical And Chemical Properties Analysis

5-Ethoxy-2-ethylmercaptobenzimidazole has a melting point of 252-256 °C (lit.) . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

  • Activation of Peritoneal Macrophages : 5-Ethoxy-2-ethylmercaptobenzimidazole hydrochloride has been found to stimulate mouse peritoneal macrophages, increasing their phagocytic activity and phagocytosis index. It was identified as the most effective among tested mercaptobenzimidazole derivatives in enhancing the secretion of lysosomal enzymes and the number of macrophages reducing nitroblue tetrazolium in diphormazan (Ratnikov & Ratnikova, 1991).

  • Antimicrobial Activity : A study on new amino acetylenic 5-Ethoxy-2-mercaptobenzimidazole derivatives demonstrated significant antibacterial activity, particularly against Bacillus subtilis. One derivative showed exceptional antifungal activity against Candida albicans. These findings suggest potential for further structural modifications to enhance antibacterial and antifungal activities (Alkhafaji et al., 2018).

  • Pharmaceutical Analysis : The compound has been used in procedures for determining the active components of pharmaceutical preparations, such as Afobazol. This application involves capillary zone electrophoresis and gas chromatography with a mass-selective detector, confirming its significance in pharmaceutical analysis (Burykin, Andreev, & Varnavskaya, 2014).

  • DNA/RNA Binding Properties and Biological Activity : Derivatives of benzimidazole, including compounds related to 5-Ethoxy-2-ethylmercaptobenzimidazole, have shown significant affinity toward ds-DNA and moderate to strong antiproliferative effects toward various carcinoma cell lines. This highlights their potential in biomedical research and therapeutic applications (Stolić et al., 2009).

  • Inhibition of Tyrosinase : A study found that 5-Methoxy-2-mercaptobenzimidazole, a related compound, is an efficient inhibitor of tyrosinase, a key enzyme in melanin synthesis. This suggests potential applications in dermatology and cosmetology (Chai et al., 2020).

  • Antibacterial and Antifungal Activities of Nanomaterials : Silver nanoparticles anchored with 5-methoxybenzimidazolthiomethanol (a related molecule) showed enhanced antibacterial ability, especially against gram-positive bacteria. This indicates potential applications in nanomedicine and antibacterial coatings (Alheety et al., 2019).

Safety And Hazards

The safety data sheet for 5-Ethoxy-2-ethylmercaptobenzimidazole indicates that it may cause skin irritation and serious eye irritation .

Future Directions

The future directions for 5-Ethoxy-2-ethylmercaptobenzimidazole could involve further exploration of its antimicrobial properties . The results from preliminary studies suggest that it has significant antibacterial activity, especially against Gram-positive bacteria .

properties

IUPAC Name

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLUTXZJXVSDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153002
Record name 5-Ethoxy-2-ethylmercaptobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-ethylmercaptobenzimidazole

CAS RN

120764-43-4, 135048-68-9
Record name 5-Ethoxy-2-ethylmercaptobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120764434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomerzol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135048689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethoxy-2-ethylmercaptobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VI Ratnikov, LI Ratnikova - Farmakologiia i Toksikologiia, 1991 - europepmc.org
… (bemitil, methoxybemitil, 5-ethoxy-2-ethylmercaptobenzimidazole hydrochloride) in a dose of 25 mg/… Among the studied agents 5-ethoxy-2-ethylmercaptobenzimidazole hydrochloride …
Number of citations: 2 europepmc.org

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